

A Comparative Analysis of 1-Cyclopropyl-ethanone Oxime and Acetone Oxime Reactivity

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Compound of Interest

Compound Name: 1-Cyclopropyl-ethanone oxime

Cat. No.: B1310792

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In the landscape of synthetic chemistry, oximes serve as versatile intermediates, notably in the Beckmann rearrangement, a critical reaction for the synthesis of amides from ketones. This guide provides a detailed comparison of the physical, chemical, and reactive properties of **1-cyclopropyl-ethanone oxime** and the more common acetone oxime, offering valuable insights for researchers and professionals in drug development and chemical synthesis. While direct comparative studies on the reactivity of these two specific oximes are not readily available in published literature, this guide extrapolates their expected reactivity based on fundamental chemical principles and available data for each compound.

Physicochemical Properties: A Side-by-Side Comparison

A summary of the key physical and chemical properties of **1-cyclopropyl-ethanone oxime** and acetone oxime is presented below, highlighting their structural and property differences.

Property	1-Cyclopropyl-ethanone Oxime	Acetone Oxime
Molecular Formula	C ₅ H ₉ NO [1][2][3]	C ₃ H ₇ NO [4][5][6]
Molecular Weight	99.13 g/mol [1][3]	73.095 g/mol [5]
Appearance	-	White crystalline solid [5][7]
Melting Point	38-40 °C [2]	60-63 °C [5][6][8]
Boiling Point	90-92 °C @ 20 Torr [2]	135 °C [5][6]
Solubility	-	Soluble in water, ethanol, ether, chloroform, and ligroin. [4][5][7]
CAS Number	51761-72-9 [1][2][3]	127-06-0 [5]

Reactivity and the Beckmann Rearrangement

The primary reaction of interest for comparing the reactivity of ketoximes is the Beckmann rearrangement, which involves the acid-catalyzed conversion of an oxime to an amide. [9][10][11] The rate and outcome of this rearrangement are significantly influenced by the nature of the groups attached to the oxime's carbon atom.

The mechanism of the Beckmann rearrangement involves the protonation of the hydroxyl group of the oxime, followed by the migration of the group anti-periplanar to the leaving group (water) to the nitrogen atom. [9][10][12] This migration step is the rate-determining step and is facilitated by groups that can stabilize the resulting electron-deficient carbon.

In the case of acetone oxime, the migrating group is a methyl group. For **1-cyclopropyl-ethanone oxime**, either a methyl or a cyclopropyl group can migrate, depending on the stereochemistry of the oxime. The cyclopropyl group, with its unique electronic properties resembling those of a double bond, is known to be a good migratory group in rearrangements due to its ability to stabilize a positive charge in the transition state. This suggests that the Beckmann rearrangement of **1-cyclopropyl-ethanone oxime**, particularly the isomer where the cyclopropyl group is anti to the hydroxyl group, would proceed at a faster rate compared to acetone oxime.

The relative migratory aptitude of different groups in the Beckmann rearrangement generally follows the order: tertiary alkyl > secondary alkyl ~ aryl > primary alkyl > methyl.[13] While the precise position of the cyclopropyl group in this series is not explicitly stated in the search results, its ability to stabilize carbocations suggests it would have a higher migratory aptitude than a methyl group.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of oximes.

Synthesis of Acetone Oxime

A common method for the synthesis of acetone oxime involves the reaction of acetone with hydroxylamine hydrochloride in the presence of a base.[4][14]

Materials:

- Acetone
- Hydroxylamine hydrochloride
- Sodium hydroxide
- Water
- Ice

Procedure:

- Dissolve 12.5 g of hydroxylamine hydrochloride in 20 ml of water in a conical flask.[14]
- Prepare a solution of 7 g of powdered sodium hydroxide in 20 ml of water.[14]
- Cool the hydroxylamine hydrochloride solution in an ice-water bath.[14]
- Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution while keeping the temperature between 5-10 °C.[14]

- To the resulting solution, add 9.5 g (12 ml) of dry acetone dropwise, ensuring the temperature does not exceed 15 °C.[\[14\]](#)
- Crystallization of acetone oxime should begin during the addition of acetone.[\[14\]](#)
- After the addition is complete, allow the mixture to stand in the ice-water bath for an additional 15 minutes.[\[14\]](#)
- Filter the solution to collect the crude acetone oxime crystals.[\[14\]](#)
- The crude product can be purified by recrystallization from petroleum ether or cyclohexane.[\[14\]](#)

General Procedure for the Synthesis of 1-Cyclopropyl-ethanone Oxime

While a specific, detailed protocol for **1-cyclopropyl-ethanone oxime** was not found, a general procedure for the oximation of a ketone can be adapted.[\[15\]](#)

Materials:

- 1-Cyclopropyl-ethanone
- Hydroxylamine hydrochloride
- A suitable base (e.g., sodium hydroxide, pyridine)
- A suitable solvent (e.g., ethanol, water)

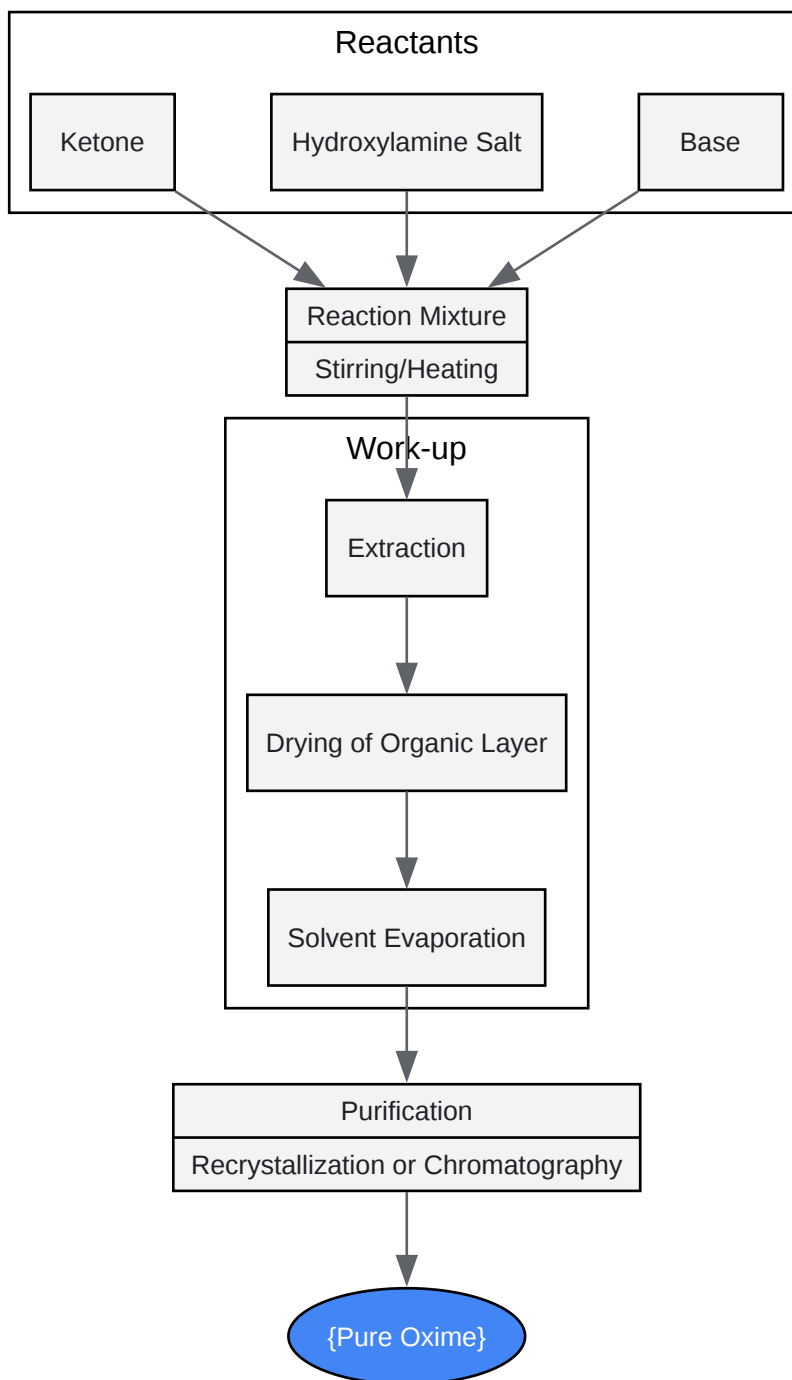
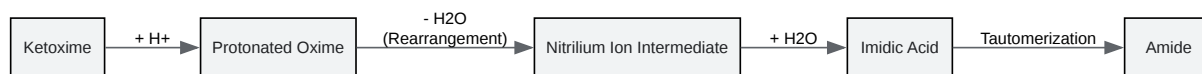
Procedure:

- Dissolve 1-cyclopropyl-ethanone in a suitable solvent.
- Add a solution of hydroxylamine hydrochloride and a base to the ketone solution.
- The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion.

- The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water.
- The organic layer is then dried and the solvent is removed to yield the crude oxime.
- Purification can be achieved through recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

To better illustrate the chemical processes discussed, the following diagrams have been generated using the DOT language.



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